molecular formula C20H19N5O4 B13380721 N'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide

N'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide

Cat. No.: B13380721
M. Wt: 393.4 g/mol
InChI Key: MAACBGCEFRMQHC-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide is a sophisticated pyrazolone-derived hydrazone compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring a pyrazolone core linked to a 3-nitrobenzohydrazide moiety via a methylidene bridge, is designed for high-affinity interaction with biological targets. Compounds within this structural class are frequently investigated as key scaffolds for the development of kinase inhibitors, with the pyrazolone ring system acting as a privileged pharmacophore. Research into analogous pyrazolone-hydrazone hybrids has demonstrated potent activity against various cancer cell lines , suggesting its primary application in oncology research for probing signal transduction pathways and inducing apoptosis. The presence of the nitro group and the conjugated system makes this compound a candidate for research into oxidative stress mechanisms and as a potential precursor for the synthesis of more complex heterocyclic systems with enhanced bioactivity. Its utility extends to materials science, where its chromophoric properties can be exploited in the development of sensors and nonlinear optical materials. This reagent is strictly for use in laboratory research to further explore these mechanisms and applications.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C20H19N5O4/c1-12-7-8-18(13(2)9-12)24-20(27)17(14(3)23-24)11-21-22-19(26)15-5-4-6-16(10-15)25(28)29/h4-11,23H,1-3H3,(H,22,26)/b21-11+

InChI Key

MAACBGCEFRMQHC-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2,4-Dimethylphenyl)-3-Methyl-5-Pyrazolone

The pyrazolone core is synthesized via cyclocondensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions.

Procedure :

  • Dissolve 2,4-dimethylphenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL).
  • Add concentrated HCl (2 mL) and reflux at 80°C for 6 hours.
  • Cool, filter, and recrystallize from ethanol to obtain the pyrazolone derivative (yield: 85–90%).

Key Data :

Parameter Value
Reaction Time 6 hours
Temperature 80°C
Solvent Ethanol
Yield 85–90%

Condensation with 3-Nitrobenzohydrazide

The target compound is formed via Schiff base condensation between the pyrazolone and 3-nitrobenzohydrazide.

Method A (Acidic Coupling) :

  • Dissolve 1-(2,4-dimethylphenyl)-3-methyl-5-pyrazolone (5 mmol) in methanol (30 mL).
  • Add 3-nitrobenzohydrazide (5 mmol) and 4M HCl (3 mL).
  • Stir at 20°C for 12 hours.
  • Neutralize with NaHCO₃, filter, and recrystallize from THF/water (yield: 88%).

Method B (Reflux in Ethanol) :

  • Reflux equimolar amounts of pyrazolone and 3-nitrobenzohydrazide in ethanol (100 mL) for 4 hours.
  • Cool to room temperature, isolate precipitate, and wash with cold ethanol (yield: 82%).

Comparison of Methods :

Parameter Method A Method B
Reaction Time 12 hours 4 hours
Temperature 20°C Reflux (~78°C)
Catalyst HCl None
Yield 88% 82%

Crystallization and Characterization

The product is recrystallized from tetrahydrofuran (THF)/water (1:1) and characterized via:

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1520 cm⁻¹ (NO₂).
  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 6.90–8.20 (m, aromatic H).
  • X-ray Diffraction : Confirms planar pyrazolone and hydrazide moieties with intramolecular H-bonding (N–H⋯O).

Optimization Notes

  • pH Control : Method A requires strict pH adjustment (pH 1–2 during coupling, pH 8 for neutralization).
  • Solvent Choice : Ethanol or methanol is preferred for solubility; THF improves recrystallization efficiency.
  • Disorder in Crystals : Thiophene or aryl groups may exhibit rotational disorder (e.g., 82:18 occupancy in analogues).

Applications and Derivatives

This compound serves as a ligand for metal complexes (e.g., Cu(II), Co(II)) with antimicrobial activity. Derivatives are explored for:

  • Antibacterial agents (MIC: 12.5–50 µg/mL against S. aureus).
  • Fluorescent probes due to conjugated π-system.

Chemical Reactions Analysis

Core Synthetic Pathways

The synthesis of this compound involves two primary components:

  • Pyrazolone Core Formation : Cyclization of β-keto esters with hydrazine derivatives introduces the pyrazolone ring. Substituents (2,4-dimethylphenyl and methyl) are incorporated during this step.

  • Hydrazide Linkage Formation : Condensation of the pyrazolone aldehyde intermediate with 3-nitrobenzohydrazide forms the final product.

StepReaction TypeReagents/ConditionsKey Intermediate
1CyclizationHydrazine hydrate, ethanol, reflux1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole
2FormylationVilsmeier-Haack reagent (POCl₃, DMF)4-formylpyrazolone derivative
3CondensationAcid catalyst (e.g., HCl), heatHydrazone product

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

a. Pyrazolone Ring

  • Tautomerism : Exists in keto-enol equilibrium, influencing nucleophilic/electrophilic behavior.

  • Electrophilic Substitution : The electron-rich pyrazolone ring undergoes nitration or halogenation at the 4-position under acidic conditions.

b. Hydrazide Group

  • Nucleophilic Acyl Substitution : Reacts with acyl chlorides or anhydrides to form acylated derivatives.

  • Oxidation : The hydrazide (-CONHNH₂) is oxidized to a carboxylic acid (-COOH) using strong oxidants like KMnO₄ .

c. Nitro Group

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group (-NO₂) to an amine (-NH₂), altering electronic properties.

Experimental Reaction Findings

Key reactions observed in structural analogs (based on ):

Reaction TypeConditionsProductApplication
Acylation Acetic anhydride, pyridineAcetylated hydrazideDerivative synthesis for SAR studies
Condensation Ethanol, HCl, 60°CSchiff base with aromatic aldehydesLigand design for metal complexes
Cycloaddition Dienophiles (e.g., maleic anhydride)Pyrazolo[1,5-a]pyrimidinesHeterocyclic expansion for drug discovery

Stability and Degradation

  • pH Sensitivity : The hydrazide linkage hydrolyzes in strongly acidic/basic media, yielding 3-nitrobenzoic acid and pyrazolone fragments.

  • Photodegradation : Exposure to UV light induces nitro group reduction and ring-opening reactions .

Key Challenges in Reactivity

  • Low Solubility : The hydrophobic 2,4-dimethylphenyl group limits aqueous-phase reactions .

  • Steric Hindrance : Bulky substituents reduce reactivity at the pyrazolone 4-position.

Comparative Reaction Table

PropertyN'-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-...hydrazideAnalog (Acetamide derivative)Analog (Sulfonamide derivative)
Hydrazide ReactivityHigh (nucleophilic)ModerateLow
Nitro Group StabilityModerate (prone to reduction)HighHigh
Synthetic Yield (%)65–7882–9070–85

Scientific Research Applications

N’-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolone Cores

Several structurally related compounds share the pyrazolone core but differ in substituents and conjugated moieties:

Compound Name Key Structural Features Synthesis Yield Notable Spectral Data (IR, NMR) Source
N'-(2-Methoxybenzylidene)-1-(4-(2-(2-Methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide (10b) Dual methoxybenzylidene hydrazide groups, pyrrolidinone ring 71% IR: 1678 cm⁻¹ (C=O), 1600 cm⁻¹ (amide); 1H NMR: δ 8.2 (s, NH), 3.8 (s, OCH₃)
N'-[(Z)-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide Z-configuration hydrazone, 2-hydroxybenzoyl group, phenyl substitution on pyrazole Not reported IR: 3250 cm⁻¹ (OH), 1660 cm⁻¹ (C=O); Crystal structure reveals intramolecular H-bonding
Methyl N-[(4-Chlorophenyl)(3-Methyl-5-Oxo-1-Phenyl-4,5-Dihydro-1H-Pyrazol-4-Ylidene)Methyl]Glycinate Chlorophenyl and methyl ester substituents, glycinate linkage Not reported 1H NMR: δ 7.4–7.6 (aromatic protons), 3.7 (s, COOCH₃)
N'-{(1Z)-1-[1-(1,3-Benzothiazol-2-yl)-3-Methyl-5-Oxo-1,5-Dihydro-4H-Pyrazol-4-Ylidene]Ethyl}Cyclopropanecarbohydrazide Benzothiazole substituent, cyclopropane ring Not reported IR: 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N); 13C NMR: δ 170.5 (cyclopropane carbonyl)

Key Differences and Implications

The 2,4-dimethylphenyl group on the pyrazole ring may improve lipophilicity and membrane permeability relative to the chlorophenyl or benzothiazole derivatives ().

Spectroscopic and Crystallographic Features :

  • Intramolecular hydrogen bonding in the 2-hydroxybenzohydrazide analogue () enhances stability and crystallinity, whereas the nitro group in the target compound may reduce solubility due to polarity.

Pharmacological and Physicochemical Properties

While explicit pharmacological data for the target compound is absent in the provided evidence, comparisons can be inferred:

  • Thermal Stability : The Z-configuration in ’s compound () may confer higher thermal stability due to planar conjugation, a trait likely shared by the target compound’s rigid hydrazone linkage.

Q & A

Q. Q1. What are the common synthetic routes for preparing hydrazide derivatives structurally related to the target compound?

Methodological Answer: Synthesis typically involves condensation of hydrazine derivatives with carbonyl-containing intermediates. For example, hydrazides can be synthesized by reacting hydrazine hydrate with substituted benzoyl chlorides or esters under reflux in polar solvents like methanol or ethanol. details a procedure where hydrazide intermediates (e.g., compound 9 ) are formed via acetylhydrazine coupling with pyrrolidinone derivatives, achieving yields up to 82% using acetic acid as a catalyst . Key steps include monitoring reaction progress via TLC and purification via recrystallization.

Q. Q2. How is the purity and structural integrity of such hydrazide derivatives validated experimentally?

Methodological Answer: Purity is assessed via high-resolution techniques:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzohydrazides) .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) validate hydrazide functional groups .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

Q. Q3. What crystallographic tools are recommended for resolving the molecular structure of such compounds?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. demonstrates the use of SHELXL to resolve bond lengths and angles (e.g., C=O bond at 1.22 Å) with R-factors < 0.06 . For twinned crystals or low-resolution data, SHELXPRO can preprocess datasets .

Advanced Research Questions

Q. Q4. How can computational methods like DFT or molecular docking elucidate the electronic properties or bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian09 or similar software optimizes geometry at the B3LYP/6-311G(d,p) level, revealing frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) and electrostatic potential maps to predict reactive sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., bacterial enzymes). reports binding energies of −8.2 kcal/mol against E. coli DNA gyrase, suggesting antibacterial potential .

Q. Q5. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies (e.g., bond-length variations between NMR and XRD) may arise from dynamic effects in solution vs. solid-state rigidity. Mitigation strategies:

  • Variable-Temperature NMR : To probe conformational flexibility (e.g., coalescence temperatures for rotamers) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer, clarifying packing effects .

Q. Q6. How can reaction mechanisms for hydrazide formation be experimentally verified?

Methodological Answer:

  • Isotopic Labeling : Using 15N-labeled hydrazine to track N-N bond formation via 15N NMR .
  • Kinetic Studies : Monitoring reaction rates under varying temperatures/pH to identify rate-determining steps (e.g., nucleophilic attack by hydrazine) .

Notes on Contradictions & Limitations

  • and report divergent yields (66% vs. 82%) for similar hydrazide syntheses, likely due to solvent polarity or catalyst efficiency .
  • Computational docking results () may overestimate bioactivity if solvent effects or protein flexibility are neglected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.